molecular formula C9H5F3N2O2 B3219730 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190320-25-2

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3219730
CAS No.: 1190320-25-2
M. Wt: 230.14 g/mol
InChI Key: QUUZHEZXWXAGFU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo-pyridine core fused at the [3,2-b] position, with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) at position 3. The molecular formula is C₉H₅F₃N₂O₂, and the molecular weight is 230.14 g/mol.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-5-7(14-6)4(3-13-5)8(15)16/h1-3,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZHEZXWXAGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

  • Chemical Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.15 g/mol
  • Melting Point : 328–330 °C
  • CAS Number : 1171920-15-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with suitable carboxylic acid derivatives under specific conditions to yield the target compound. Various methodologies have been reported in literature focusing on optimizing yield and purity.

Inhibitory Activity Against FGFR1

Recent studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. For instance, a derivative containing a trifluoromethyl group at the 5-position showed enhanced binding affinity and improved biological activity compared to its non-fluorinated counterparts.

CompoundIC50 (nM)Activity Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1900Baseline compound
This compound~100Enhanced potency due to structural modifications

The introduction of the trifluoromethyl group significantly increases the compound's ability to form hydrogen bonds with amino acids in the FGFR1 binding site, thereby enhancing its inhibitory effect .

Antiproliferative Activity

In addition to FGFR1 inhibition, studies have also assessed the antiproliferative effects of this compound against various cancer cell lines including MDA-MB-231 (breast cancer) and MCF-7. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations.

Cell LineConcentration (μM)% Inhibition
MDA-MB-2311075%
MCF-71068%

This antiproliferative activity suggests that the compound may serve as a potential therapeutic agent in cancer treatment by targeting key signaling pathways involved in tumor growth and survival .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to evaluate how modifications at different positions on the pyrrolo ring affected biological activity. The study found that substituents at the 5-position significantly influenced both FGFR inhibition and antiproliferative effects. Specifically, compounds with larger hydrophobic groups at this position exhibited enhanced activity due to improved interactions within the binding pocket of FGFR1.

Case Study 2: Metabolic Stability and Solubility

Another investigation focused on the metabolic stability of various derivatives in human liver microsomes. It was found that while some derivatives maintained high potency, they suffered from poor solubility. The trifluoromethyl group was shown to improve metabolic stability while balancing lipophilicity and hydrophilicity, which is crucial for drug development.

Comparison with Similar Compounds

Structural Variations in Core and Substituents

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Core Structure Substituents Carboxylic Acid Position Molecular Weight Key Properties/Applications
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Target) - Pyrrolo[3,2-b]pyridine CF₃ at C5 3 230.14 Research chemical, drug discovery
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1171920-15-2 Pyrrolo[2,3-b]pyridine CF₃ at C5 3 230.14 Building block for organic synthesis
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 920979-05-1 Pyrrolo[3,2-b]pyridine CF₃ at C5 2 230.14 Altered hydrogen bonding capacity
6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid - Pyrrolo[3,2-b]pyridine CH₃ at C6 3 207.18 Improved solubility vs. CF₃ analogs
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 Pyrrolo[2,3-b]pyridine Cl at C5 3 212.60 Intermediate for pharmaceuticals
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 1019021-78-3 Imidazo[1,2-a]pyridine CF₃ at C6 3 230.15 Enhanced metabolic stability
Key Observations:

Core Structure: Pyrrolo[3,2-b]pyridine derivatives (e.g., target compound) differ from pyrrolo[2,3-b]pyridine (e.g., CAS 1171920-15-2) in nitrogen positioning, altering electronic properties and binding interactions .

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects compared to -CH₃ or -Cl .
  • Chlorine (-Cl) : Reduces steric bulk but may decrease lipophilicity compared to -CF₃ .

Carboxylic Acid Position :

  • Position 3 vs. 2 (e.g., CAS 920979-05-1) impacts hydrogen bonding and acidity. Position 3 in the target compound may improve coordination with metal ions or active site residues in enzymes .

Physicochemical Properties

  • Solubility : The methyl ester derivative (CAS 1190320-28-5, C₁₀H₇F₃N₂O₂) exhibits higher lipophilicity (logP ~1.47) compared to the free acid .
  • Acidity (pKa) : The carboxylic acid group in pyrrolo-pyridines typically has a pKa ~3–4, but -CF₃ substitution lowers the pKa due to electron withdrawal, enhancing solubility in basic media .
  • Stability : Trifluoromethyl groups resist metabolic degradation, making the target compound more stable than -CH₃ or -H analogs .

Q & A

Q. What chromatographic methods separate diastereomers or regioisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), 1 mL/min flow rate.
  • HILIC-MS : Retains polar isomers (e.g., carboxylic acid vs. ester forms).
  • CE Methods : Capillary electrophoresis with cyclodextrin additives resolves stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
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5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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